molecular formula C13H23NO3 B063611 Tert-butyl 4-(allyloxy)piperidine-1-carboxylate CAS No. 163210-43-3

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Cat. No.: B063611
CAS No.: 163210-43-3
M. Wt: 241.33 g/mol
InChI Key: WVZUBRRBXSQEPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an allyloxy substituent at the 4-position of the piperidine ring. The tert-butyl group enhances steric bulk and lipophilicity, making it a versatile intermediate in medicinal chemistry and organic synthesis . The allyloxy group provides a reactive site for further functionalization, such as cross-coupling or oxidation reactions . This compound is frequently employed in the synthesis of antiviral agents, enzyme inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUBRRBXSQEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621270
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-43-3
Record name 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H21_{21}NO3_3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1219827-56-1

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in inflammatory processes and cell death pathways. Notably, it has been evaluated for its ability to modulate the NLRP3 inflammasome, which plays a crucial role in the regulation of inflammatory responses.

Key Mechanisms:

  • NLRP3 Inhibition : Recent studies have demonstrated that derivatives of piperidine compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages. This inhibition is critical in managing inflammatory diseases where IL-1β is a key cytokine involved in the inflammatory response .
  • Caspase Activation : The compound's ability to modulate caspase activity has implications for its role in apoptosis and pyroptosis, contributing to the understanding of how it can influence cell death pathways .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cell Lines Used : Human macrophage-like THP-1 cells were differentiated and stimulated with lipopolysaccharide (LPS) and ATP to promote NLRP3 expression.
  • Dosage and Treatment : Cells were treated with varying concentrations (0.1–50 µM) of the compound to assess its effects on pyroptosis and IL-1β release.

Results Summary

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
1024.9 ± 6.319.4 ± 0.4
5029.1 ± 4.8Increased inhibition observed

These results indicate a concentration-dependent effect on both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .

Study on Inflammasome Modulation

In a study focused on inflammasome modulation, this compound was tested alongside other benzo[d]imidazole derivatives. The findings revealed that while some derivatives exhibited significant inhibition of NLRP3 activity, this compound showed promising results as well, particularly in reducing IL-1β levels in stimulated macrophages .

Cytotoxicity Assessment

The cytotoxic effects were evaluated using an MTT assay after treatment with increasing concentrations for 72 hours. The results indicated that while some cytotoxicity was observed at higher concentrations, the compound retained significant anti-inflammatory activity at lower doses, making it a candidate for further development .

Scientific Research Applications

Antiviral Applications

One of the primary applications of tert-butyl 4-(allyloxy)piperidine-1-carboxylate is in the treatment of viral infections, particularly HIV. Research indicates that compounds of this class can inhibit HIV integrase, which is crucial for the viral replication process. The compound's effectiveness is attributed to its ability to bind to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .

Case Study: HIV Treatment

In a study evaluating the antiviral activity of various compounds, this compound demonstrated significant efficacy with low EC50 values, indicating potent inhibition of HIV replication under different serum conditions. The results from these experiments suggest that this compound could be a valuable candidate for developing new antiviral therapies .

Metabolic Regulation

Recent research has also highlighted the potential of this compound as a modulator of metabolic pathways, particularly through its interaction with the Farnesoid X receptor (FXR). FXR is involved in regulating lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders such as hyperlipidemia and type 2 diabetes .

Therapeutic Potential in Other Diseases

Beyond its applications in antiviral therapy and metabolic regulation, this compound shows promise in treating other conditions:

  • Inflammatory Disorders : The compound's ability to modulate inflammatory pathways through FXR activation suggests potential applications in diseases characterized by chronic inflammation .
  • Cancer : Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis pathways .

Data Summary Table

Application AreaMechanism of ActionPotential Benefits
Antiviral ActivityInhibition of HIV integraseEffective treatment for HIV/AIDS
Metabolic RegulationFXR modulation affecting lipid/glucose metabolismImproved lipid profiles; better glucose control
Inflammatory DisordersModulation of inflammatory pathwaysPotential treatment for chronic inflammation
CancerEffects on cell proliferation and apoptosisPossible anticancer agent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(allyloxy)piperidine-1-carboxylate with other tert-butyl piperidine-1-carboxylate derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Diversity and Key Modifications

Compound Name Substituent at 4-Position Molecular Formula Key Features/Applications Reference
This compound Allyloxy (CH₂CH₂CH₂O) C₁₃H₂₁NO₃ Reactive allyl group for functionalization; used in antiviral and enzyme inhibitor synthesis
tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Cyanomethyl (CH₂CN) C₁₂H₂₀N₂O₂ Enhanced electrophilicity for nucleophilic substitution; intermediate in CNS drug design
tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 4-Bromobenzyloxy (C₆H₄Br-OCH₂) C₁₇H₂₂BrNO₃ Bromine atom enables Suzuki coupling; antiviral scaffold development
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl C₁₇H₂₄N₂O₃ Chelating ability for metal-catalyzed reactions; potential in metalloenzyme inhibition
tert-butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate 2-Mercaptoethyl (CH₂CH₂SH) C₁₂H₂₃NO₂S Thiol group for disulfide bond formation; applications in peptide mimetics
tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate 3-Acetylphenyl (C₆H₄COCH₃) C₁₈H₂₅NO₃ Acetyl group enhances π-π interactions; used in kinase inhibitor design

Physicochemical and Reactivity Comparisons

  • Lipophilicity: The tert-butyl group universally increases lipophilicity (logP ~2–3), but substituents like cyanomethyl (logP ~1.5) or hydroxylpyridinyl (logP ~1.2) reduce hydrophobicity . Allyloxy derivatives exhibit moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability .
  • Reactivity: Allyloxy and 4-bromobenzyloxy groups enable cross-coupling (e.g., Heck, Suzuki) for bioconjugation . Cyanomethyl and thiol-containing derivatives undergo nucleophilic substitution or oxidation, respectively .
  • Thermal Stability : tert-butyl carbamates are generally stable below 150°C, but allyloxy derivatives may degrade under strong acidic/basic conditions due to ether bond lability .

Q & A

Q. What synthetic routes are commonly employed for tert-butyl 4-(allyloxy)piperidine-1-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves introducing the allyloxy group to a piperidine scaffold. A general approach includes:

  • Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .
  • Step 2: Functionalization at the 4-position via nucleophilic substitution or Mitsunobu reaction (e.g., using allyl alcohol and triphenylphosphine/diethyl azodicarboxylate) .
  • Step 3: Purification via silica gel chromatography or recrystallization.
    Critical conditions include anhydrous environments, controlled temperatures (0–25°C), and inert gas (N₂/Ar) to prevent oxidation of the allyl group.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Technique Purpose Example Parameters
¹H/¹³C NMR Confirm structure and purityCDCl₃ solvent, 400–600 MHz
GC-MS Verify molecular weight and fragmentationRT locking on tetracosane (9.258 min), EI ionization at 70 eV
FTIR-ATR Identify functional groups (e.g., carbonyl, allyl C-O-C)4000–400 cm⁻¹ range, 4 cm⁻¹ resolution
HPLC-TOF Assess purity and exact massMobile phase: MeCN/H₂O, exact mass Δppm < 2

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if dust/aerosols form .
  • Ventilation: Handle in a fume hood to avoid inhalation .
  • Waste disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
  • Emergency measures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

  • Experimental validation: Use differential scanning calorimetry (DSC) for precise melting point determination .
  • Solubility screening: Test in polar (DMSO, MeOH) and non-polar (hexane, EtOAc) solvents under controlled temperatures (20–50°C).
  • Cross-referencing: Compare data with structurally similar compounds (e.g., tert-butyl piperidine derivatives with alkoxy groups) .
  • Data reconciliation: Publish detailed experimental conditions (e.g., heating rates for DSC) to enable reproducibility .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst optimization: Screen palladium catalysts (e.g., Pd(OAc)₂) for allylation efficiency .
  • Reaction monitoring: Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .
  • Purification: Employ gradient elution in column chromatography (hexane/EtOAc) to isolate the product from Boc-deprotected byproducts .
  • Scale-up adjustments: Maintain low temperatures (<0°C) during Boc protection to minimize side reactions .

Q. How does the allyloxy group influence the reactivity of this compound in further chemical modifications?

The allyloxy group enables:

  • Claisen rearrangement: Heating in polar aprotic solvents (e.g., DMF) forms γ,δ-unsaturated carbonyl derivatives .
  • Epoxidation: Reaction with m-CPBA or H₂O₂ generates epoxides for ring-opening reactions .
  • Radical additions: Initiate thiol-ene "click" chemistry under UV light for bioconjugation .
    Comparative studies with methoxy or benzyloxy analogs show enhanced electrophilicity due to the allyl group’s electron-withdrawing nature .

Q. How can conflicting stability data under acidic/basic conditions be addressed?

  • pH stability assays: Incubate the compound in buffers (pH 1–14) and monitor degradation via HPLC .
  • Mechanistic studies: Use ¹H NMR to detect Boc deprotection or allyl group cleavage products .
  • Recommendations: Avoid strong acids (e.g., TFA) and bases (e.g., NaOH) during synthesis; use mild conditions (e.g., HCl/dioxane for Boc removal) .

Q. Data Contradictions and Solutions

Issue Conflict Example Resolution Strategy
Solubility Discrepancies in DMSO vs. MeOH solubilityRe-test with degassed solvents and controlled humidity
Toxicity Limited ecotoxicity data (Section 12.1 in )Use predictive models (e.g., ECOSAR) and conduct zebrafish embryo assays
Reactivity Incompatibility with oxidizing agents (Section 10.5 in )Perform controlled small-scale reactions with incremental reagent addition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

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